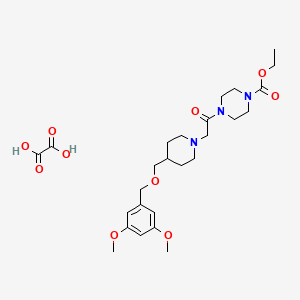
Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a complex organic compound characterized by its unique chemical structure. This compound has drawn attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The intricate design of this compound combines various functional groups, making it a subject of interest for both synthetic chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate typically involves multiple steps:
Formation of the piperidine derivative
Starting with 3,5-dimethoxybenzyl alcohol, it is reacted with a suitable base to form the corresponding benzylate.
This intermediate then undergoes alkylation with piperidine to yield a 3,5-dimethoxybenzyl piperidine.
Acetylation
The piperidine derivative is then acetylated using acetic anhydride to introduce the acetyl group, forming 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl intermediate.
Coupling with piperazine
This intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to form the final product.
Oxalate formation
Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve automated continuous flow reactors to ensure consistency and scalability. High-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation
This compound can be oxidized at specific positions, particularly the piperidine ring, using oxidizing agents like hydrogen peroxide or permanganate.
Reduction
Reduction can occur at the carbonyl or amine groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution
Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions typically include oxidized derivatives, reduced amines or alcohols, and substituted analogs with varying functional groups attached.
Scientific Research Applications
This compound finds applications across several scientific disciplines:
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Serves as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology
Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Explored for potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry
Utilized in the development of novel materials and chemical products, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is complex and involves several molecular targets and pathways:
Binding to receptors
It may interact with specific receptors in the body, modulating their activity.
Inhibition of enzymes
The compound could inhibit key enzymes involved in various metabolic pathways, affecting cellular processes.
Alteration of signal transduction
It might influence signal transduction pathways, leading to changes in gene expression and protein activity.
Comparison with Similar Compounds
Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
Ethyl 4-(2-(4-(benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
Lacks the dimethoxy substitution on the benzyl group.
Methyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
Differs in the ester functional group, where methyl replaces ethyl.
Ethyl 4-(2-(4-(((3,5-dimethoxyphenyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
Has a phenyl group instead of the benzyl group.
Hope that gives you all the juicy details you wanted on this fascinating compound!
Properties
IUPAC Name |
ethyl 4-[2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O6.C2H2O4/c1-4-33-24(29)27-11-9-26(10-12-27)23(28)16-25-7-5-19(6-8-25)17-32-18-20-13-21(30-2)15-22(14-20)31-3;3-1(4)2(5)6/h13-15,19H,4-12,16-18H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTBIELEIYXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)



![2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid](/img/structure/B2875847.png)


![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2875851.png)
![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)
![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)
